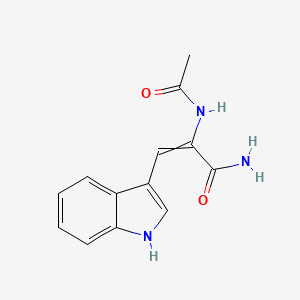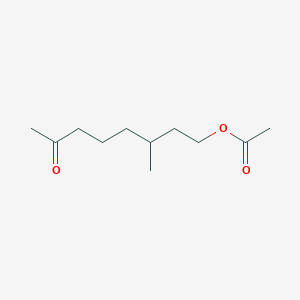
3-Methyl-7-oxooctyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-oxooctyl acetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is characterized by its unique structure, which includes a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-7-oxooctyl acetate can be synthesized through the Fischer esterification process, which involves the reaction of an alcohol with an acid in the presence of a catalyst. For this compound, the reaction typically involves 3-methyl-7-oxooctanol and acetic acid, with sulfuric acid acting as the catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is driven to completion by continuous removal of water, which is a byproduct. The final product is then purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-oxooctyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water, resulting in the formation of 3-methyl-7-oxooctanol and acetic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products
Hydrolysis: 3-Methyl-7-oxooctanol and acetic acid.
Reduction: 3-Methyl-7-oxooctanol.
Substitution: Depends on the nucleophile used.
Applications De Recherche Scientifique
3-Methyl-7-oxooctyl acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavorings, and as a solvent for resins and waxes.
Mécanisme D'action
The mechanism of action of 3-Methyl-7-oxooctyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active alcohol and acid, which can then interact with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl acetate: Similar structure but lacks the methyl and oxo groups.
Ethyl acetate: Smaller ester with different physical properties.
Methyl butyrate: Another ester with a different carbon chain length.
Uniqueness
3-Methyl-7-oxooctyl acetate is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of the methyl and oxo groups influences its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63539-99-1 |
|---|---|
Formule moléculaire |
C11H20O3 |
Poids moléculaire |
200.27 g/mol |
Nom IUPAC |
(3-methyl-7-oxooctyl) acetate |
InChI |
InChI=1S/C11H20O3/c1-9(5-4-6-10(2)12)7-8-14-11(3)13/h9H,4-8H2,1-3H3 |
Clé InChI |
MPQXJCFWOBCYSN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=O)C)CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


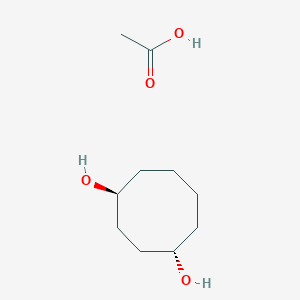
![1-(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-4-nitrophenyl)propan-2-one](/img/structure/B14492472.png)
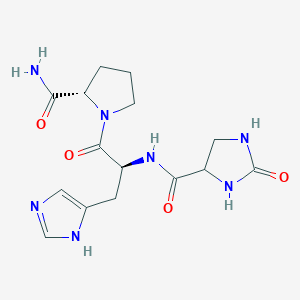
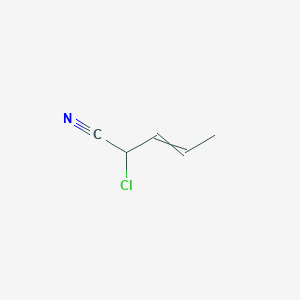
![2-{[tert-Butyl(methyl)amino]methyl}-4,6-dichlorophenol](/img/structure/B14492503.png)
![3-[(Carboxymethyl)carbamoyl]heptadec-2-enoic acid](/img/structure/B14492509.png)

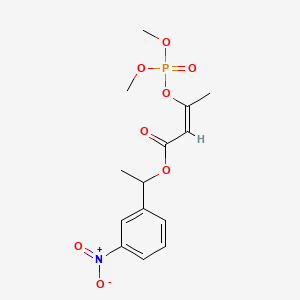
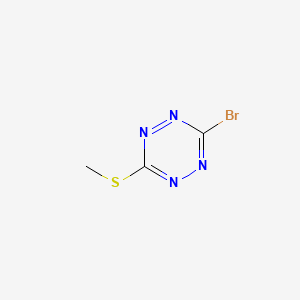
![2-Phenyl-N-[2-(2-phenylhydrazinylidene)ethyl]acetamide](/img/structure/B14492528.png)

![{[(4,6-Dimethylpyridin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14492538.png)
